molecular formula C10H12BrNO B2519176 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1388056-45-8

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2519176
CAS No.: 1388056-45-8
M. Wt: 242.116
InChI Key: PMHIPQXVMWBWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 8-methoxy-1,2,3,4-tetrahydroquinoline using molecular bromine under mild reaction conditions . This method allows for selective bromination at the 6th position, yielding the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the quinoline ring play a crucial role in its reactivity and biological activity. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure characteristic of tetrahydroquinolines, with a bromine atom at the 6-position and a methoxy group at the 8-position. Its molecular formula is C10H12BrNC_{10}H_{12}BrN and it exhibits notable reactivity due to these functional groups.

Enzyme Inhibition

This compound has been extensively studied for its inhibitory effects on key enzymes involved in neurotransmission:

  • Acetylcholinesterase (AChE) : The compound demonstrates significant inhibition of AChE, which plays a crucial role in breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also contribute to increased levels of acetylcholine, potentially benefiting cognitive functions.

The binding affinity of this compound to these enzymes is attributed to its structural characteristics that allow it to fit into the active sites effectively.

Anticancer Properties

Research has highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown effectiveness against:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)5.2Induces apoptosis through caspase activation
MCF-7 (Breast)4.8Disrupts microtubule dynamics
A549 (Lung)3.5Cell cycle arrest at G2/M phase
HepG2 (Liver)6.0Inhibition of tubulin polymerization

These findings indicate that the compound may interfere with critical cellular processes such as microtubule dynamics and apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The bromine and methoxy groups enhance the compound's ability to interact with and inhibit specific enzymes involved in neurotransmission and cancer cell proliferation.
  • Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in various cancer cell lines by affecting microtubule assembly and function.
  • Apoptosis Induction : Activation of caspases suggests that the compound can trigger programmed cell death in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Study on Derivatives : A series of derivatives were synthesized with modifications at various positions on the tetrahydroquinoline ring. These derivatives were tested for their anticancer activity against different cell lines, revealing that certain modifications significantly improved potency .

Properties

IUPAC Name

6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHIPQXVMWBWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.